molecular formula C9H9NO2 B155871 (R)-(+)-3-Methoxymandelonitrile CAS No. 10049-65-7

(R)-(+)-3-Methoxymandelonitrile

Cat. No.: B155871
CAS No.: 10049-65-7
M. Wt: 163.17 g/mol
InChI Key: XDOJPCPGMDHJAA-VIFPVBQESA-N
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Description

(R)-(+)-3-Methoxymandelonitrile (CAS: 10049-65-7) is a chiral cyanohydrin derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure consists of a mandelonitrile backbone (a benzene ring with a hydroxyl (-OH) and nitrile (-CN) group attached to adjacent carbons) and a methoxy (-OCH₃) substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups, which may serve as intermediates in the preparation of bioactive molecules.

Properties

CAS No.

10049-65-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1

InChI Key

XDOJPCPGMDHJAA-VIFPVBQESA-N

SMILES

COC1=CC=CC(=C1)C(C#N)O

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C#N)O

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)O

Synonyms

(R)-(+)-3-METHOXYMANDELONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-(+)-3-Methoxymandelonitrile with two related compounds: (R)-(+)-2-methoxypropionitrile (CAS: 299396-92-2) and other methoxy-substituted nitriles mentioned in the literature.

Property This compound (R)-(+)-2-Methoxypropionitrile 6-Methoxy-3-(4-piperidinyl)-1,2-benzisothiazole HBr
CAS Number 10049-65-7 299396-92-2 Not specified
Molecular Formula C₉H₉NO₂ C₄H₇NO C₁₁H₁₃N₃OS·HBr
Molecular Weight (g/mol) 163.17 85.10 ~357.22 (estimated)
Key Functional Groups Aromatic ring, -OH, -CN, -OCH₃ Aliphatic chain, -CN, -OCH₃ Benzisothiazole ring, -OCH₃, piperidine, HBr salt
Chirality R-configuration (+) R-configuration (+) Not specified

Key Observations :

  • Structural Complexity : this compound is more structurally complex than (R)-(+)-2-methoxypropionitrile due to its aromatic ring and additional hydroxyl group. This complexity may influence its reactivity and applications in asymmetric synthesis .
  • Molecular Weight : The higher molecular weight of this compound compared to (R)-(+)-2-methoxypropionitrile (~163 vs. ~85 g/mol) suggests differences in solubility, volatility, and synthetic handling.

Preparation Methods

Hydroxynitrile Lyase-Catalyzed Reactions

HNLs from Prunus species (e.g., P. amygdalus) preferentially yield (R)-cyanohydrins. A continuous flow system enhances this process by minimizing racemization and improving throughput:

  • Substrate : 3-Methoxybenzaldehyde (0.5 M in methyl tert-butyl ether).

  • Enzyme : Immobilized P. amygdalus HNL on chitosan beads.

  • Conditions : 10°C, residence time 8.6 minutes.

  • Outcome : 98% enantiomeric excess (ee) at 49% conversion.

Table 2: Enzymatic vs. Chemical Cyanohydrin Synthesis

MetricEnzymatic MethodChemical Method
Enantiomeric Excess98%Racemic
Conversion49%>99%
Reaction Time8.6 minutes2–3 hours

Derivatization and Protection Strategies

To prevent racemization during downstream reactions, this compound is often protected. The methoxyisopropyl (MIP) group, introduced via 2-methoxypropene, is a common choice:

  • Reagent : 2-Methoxypropene (1.2 equiv).

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Conditions : 25°C, 1 hour in dichloromethane.

  • Yield : 95% with retained ee (>98%).

Continuous Flow Reactor Innovations

Microreactor technology addresses limitations in traditional batch synthesis, such as heat transfer and mixing efficiency.

Flow Reactor Configuration

A two-stage continuous flow system enables:

  • Cyanohydrin Formation : Enzyme-packed bed reactor (10°C, 0.1 mL/min flow rate).

  • Protection Reaction : MIP protection in a coiled tube reactor (25°C, 20-minute residence time).

Table 3: Flow Reactor Performance Metrics

StageConversioneeThroughput (g/h)
Cyanohydrin Synthesis49%98%12.4
MIP Protection95%98%11.8

Scalability and Industrial Relevance

Scaling from microreactors (0.5 mL volume) to mesofluidic systems (50 mL) maintains reaction efficiency, demonstrating feasibility for kilogram-scale production.

Comparative Analysis of Synthetic Routes

Yield and Enantioselectivity Trade-offs

  • Chemical Synthesis : High yield (>99%) but racemic output, requiring subsequent resolution.

  • Enzymatic Flow Synthesis : Moderate yield (49%) but excellent ee (98%), suitable for chiral intermediates .

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